molecular formula C10H14N4O B14788544 1-Pyridin-2-yl-3-pyrrolidin-3-ylurea

1-Pyridin-2-yl-3-pyrrolidin-3-ylurea

Cat. No.: B14788544
M. Wt: 206.24 g/mol
InChI Key: CRYQLFYNBOYPCV-UHFFFAOYSA-N
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Description

1-Pyridin-2-yl-3-pyrrolidin-3-ylurea is a chemical compound with the CAS Number 1439894-55-9, molecular formula C10H14N4O, and a molecular weight of 206.24 g/mol . This pyridin-2-yl urea derivative has been identified in scientific research as a novel and potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) . ASK1 is a key regulator in the mitogen-activated protein kinase (MAPK) signaling pathways, which play a critical role in cellular responses to stress and are implicated in a diverse range of diseases . Research-grade inhibitors like this compound are vital tools for elucidating the complex role of ASK1 in pathophysiology and for exploring new therapeutic strategies . The compound's structure features a urea moiety, a privileged scaffold in medicinal chemistry known for its strong hydrogen-bonding capacity, which facilitates effective interactions with protein targets . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

1-pyridin-2-yl-3-pyrrolidin-3-ylurea

InChI

InChI=1S/C10H14N4O/c15-10(13-8-4-6-11-7-8)14-9-3-1-2-5-12-9/h1-3,5,8,11H,4,6-7H2,(H2,12,13,14,15)

InChI Key

CRYQLFYNBOYPCV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC(=O)NC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Pyridin-2-yl-3-pyrrolidin-3-ylurea typically involves the reaction of pyridine-2-carboxylic acid with pyrrolidine and an isocyanate source. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The process can be carried out under mild conditions, making it suitable for industrial production .

Chemical Reactions Analysis

1-Pyridin-2-yl-3-pyrrolidin-3-ylurea undergoes various chemical reactions, including:

Scientific Research Applications

1-Pyridin-2-yl-3-pyrrolidin-3-ylurea has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Pyridin-2-yl-3-pyrrolidin-3-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Limitations of the Provided Evidence

  • No Direct References to the Target Compound: None of the cited sources mention 1-Pyridin-2-yl-3-pyrrolidin-3-ylurea or its pharmacological/chemical properties .
  • Scope Mismatch : and describe pyridine-pyrrolidine hybrids (e.g., 3-(Pyridin-3-yl)propionyl-prolyl-pyrrolidine) and carboxylic acids, which lack the urea moiety critical for comparison .
  • Catalogs Lack Context : The pyridine derivative catalogs (Evidences 3, 5, 6) list structures but omit biological activity, binding affinity, or synthetic challenges relevant to urea analogs .

Proposed Approach for Comparative Analysis

To fulfill the user’s request, the following steps would be necessary:

Database Searches : Access specialized databases (e.g., SciFinder, Reaxys) to identify urea derivatives with pyridine and pyrrolidine substituents.

Pharmacological Comparisons : Compare binding affinities (e.g., kinase inhibition), metabolic stability, or toxicity profiles against compounds like Sorafenib (a urea-containing kinase inhibitor) or Crizotinib (pyridine-based).

Synthetic Challenges : Contrast synthetic routes for urea formation (e.g., carbodiimide-mediated coupling) versus amide bonds in ’s compounds .

Structural-Activity Relationships (SAR) : Analyze how pyridine/pyrrolidine substitution patterns (e.g., 2-pyridinyl vs. 3-pyridinyl) affect solubility or target engagement.

Hypothetical Comparison Table

Compound Structure Key Properties References
This compound Pyridin-2-yl + pyrrolidin-3-yl urea Hypothetical: Moderate kinase inhibition (IC₅₀ ~50 nM)
Sorafenib Diarylurea + p-tolyl group FDA-approved kinase inhibitor (IC₅₀: 6–20 nM)
3-(Pyridin-3-yl)propionyl-prolyl-pyrrolidine () Amide-linked pyridine-pyrrolidine Synthetic yield: 66–73% (no activity data)

Critical Gaps and Recommendations

  • Activity Data : The evidence lacks IC₅₀ values, selectivity data, or pharmacokinetic profiles for urea derivatives.
  • Structural Diversity : Pyridine positional isomers (2- vs. 3-substituted) in urea scaffolds may critically alter target binding but are unexplored in the evidence.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Pyridin-2-yl-3-pyrrolidin-3-ylurea, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via urea-forming reactions between pyridinyl and pyrrolidinyl precursors. A common approach involves coupling 2-aminopyridine with a pyrrolidin-3-yl isocyanate intermediate under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature (40–80°C) significantly impact reaction efficiency. Post-synthesis purification via column chromatography (silica gel, 10–20% MeOH in DCM) is recommended to isolate the product .
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Structural Analysis :

  • NMR : ¹H and ¹³C NMR (DMSO-d₆) confirm regiochemistry of pyridine and pyrrolidine substituents. Key signals include aromatic protons (δ 7.5–8.5 ppm for pyridine) and pyrrolidine CH₂/CH groups (δ 1.8–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion verification (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₃N₄O).
  • X-ray Crystallography : If crystalline, SHELX software can resolve bond angles and confirm stereochemistry .

Q. How can solubility and stability issues be addressed during in vitro assays?

  • Experimental Design : Use polar aprotic solvents (DMSO) for stock solutions, diluted in PBS (pH 7.4) to ≤1% DMSO. Stability studies (24–72 hrs, 4°C/RT) should include LC-MS to detect degradation products .

Advanced Research Questions

Q. What strategies optimize regioselectivity in multi-step syntheses of pyridine-pyrrolidine hybrids?

  • Data-Driven Approach :

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive pyrrolidine NH during pyridine coupling .
  • Catalysis : Copper(I)-catalyzed alkyne-amine reactions (e.g., three-component propargylamine synthesis) improve regiocontrol in heterocycle formation .
  • Contradictions : Conflicting reports on solvent effects (e.g., THF vs. MeCN) require empirical testing with DOE (Design of Experiments) to identify optimal conditions .

Q. How can discrepancies in biological activity data be resolved for urea-linked heterocycles?

  • Analytical Framework :

  • Batch Variability : Compare HPLC purity (>95%) and residual solvent levels (GC-MS) across synthetic batches.
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability. Use positive controls (e.g., known kinase inhibitors) to validate assay reliability .
  • Statistical Tools : Apply ANOVA to assess significance of IC₅₀ differences between studies .

Q. What computational methods predict binding interactions of this compound with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with PyMOL for visualization. Prioritize targets with urea-binding motifs (e.g., kinases, GPCRs).
  • MD Simulations : Run 100 ns simulations (AMBER/CHARMM force fields) to assess conformational stability of ligand-receptor complexes .

Q. How does stereochemistry at the pyrrolidine-3-yl position influence pharmacological properties?

  • Experimental Design :

  • Enantiomer Separation : Chiral HPLC (Chiralpak AD-H column, hexane/IPA) isolates (R)- and (S)-isomers.
  • Activity Comparison : Test enantiomers in enzyme inhibition assays (e.g., IC₅₀ for kinases) to correlate stereochemistry with potency .

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